molecular formula C20H23N3O3 B2460018 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891097-03-3

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2460018
CAS No.: 891097-03-3
M. Wt: 353.422
InChI Key: AZZBWRRBRPJLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a urea moiety linked to a pyrrolidinone ring, which is further substituted with ethyl and methoxyphenyl groups. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Substitution Reactions: The ethyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents such as alkyl halides or aryl halides in the presence of a base.

    Urea Formation: The final step involves the formation of the urea moiety by reacting the substituted pyrrolidinone with an isocyanate or a carbodiimide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, aryl halides, bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a different position of the methoxy group.

    1-(2-Methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a methyl group instead of an ethyl group.

    1-(2-Ethylphenyl)-3-[1-(3-hydroxyphenyl)-5-oxopyrrolidin-3-yl]urea: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

1-(2-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methoxyphenyl groups, along with the pyrrolidinone ring, provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

1-(2-ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-14-7-4-5-10-18(14)22-20(25)21-15-11-19(24)23(13-15)16-8-6-9-17(12-16)26-2/h4-10,12,15H,3,11,13H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZBWRRBRPJLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.